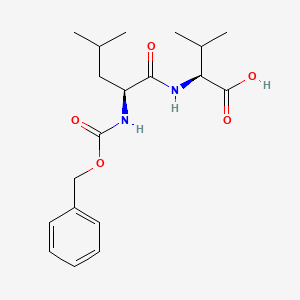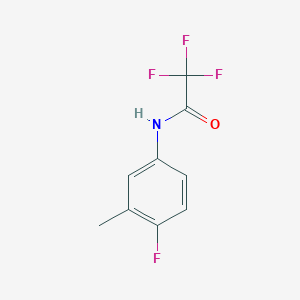
Z-Leu-val-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Z-Leu-val-OH, also known as (2S)-2-[(2S)-2-{[(benzyloxy)carbonyl]amino}-3-methylbutanoyl]amino]-4-methylpentanoic acid, is a dipeptide derivative. It is composed of leucine and valine, two essential amino acids, linked by a peptide bond. This compound is often used in peptide synthesis and research due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Z-Leu-val-OH typically involves the coupling of N-CBZ-valine methyl ester with leucine. One common method includes dissolving the peptide in a mixture of tetrahydrofuran and water, followed by the addition of lithium hydroxide monohydrate at 0°C. The mixture is then stirred at room temperature overnight. The organic layer is extracted with dichloromethane, dried over anhydrous sodium sulfate, and concentrated to yield the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyloxy group, forming corresponding oxidized products.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Alcohol derivatives of this compound.
Substitution: Substituted derivatives where the benzyloxy group is replaced by other functional groups.
科学的研究の応用
Z-Leu-val-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound in studying peptide bond formation and stability.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for bioactive peptides with antimicrobial or anticancer properties.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques such as mass spectrometry.
作用機序
The mechanism of action of Z-Leu-val-OH involves its interaction with specific molecular targets, primarily through its peptide bond. It can act as a substrate for proteolytic enzymes, leading to the formation of smaller peptide fragments. These fragments can then interact with various signaling pathways, such as the phosphoinositide 3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/AKT/mTOR) pathway, influencing cellular processes like protein synthesis and metabolism .
類似化合物との比較
Z-Leu-leu-OH: Another dipeptide derivative with similar properties but different amino acid composition.
Z-Val-leu-OH: Similar structure but with valine and leucine in reversed positions.
Z-Leu-ile-OH: Contains isoleucine instead of valine.
Uniqueness: Z-Leu-val-OH is unique due to its specific combination of leucine and valine, which imparts distinct physicochemical properties and biological activities. Its stability and reactivity make it a valuable compound in peptide synthesis and research.
By understanding the detailed aspects of this compound, researchers can better utilize this compound in various scientific and industrial applications.
特性
CAS番号 |
7801-70-9 |
|---|---|
分子式 |
C19H28N2O5 |
分子量 |
364.4 g/mol |
IUPAC名 |
3-methyl-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]butanoic acid |
InChI |
InChI=1S/C19H28N2O5/c1-12(2)10-15(17(22)21-16(13(3)4)18(23)24)20-19(25)26-11-14-8-6-5-7-9-14/h5-9,12-13,15-16H,10-11H2,1-4H3,(H,20,25)(H,21,22)(H,23,24) |
InChIキー |
MUJSLBXYEJRINU-UHFFFAOYSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
正規SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3(2H)-Isothiazolone, 2-[4-(trifluoromethoxy)phenyl]-](/img/structure/B8589166.png)

![6-Fluoro-2-{[2-(piperazin-1-yl)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B8589184.png)


![N-{2-[(2-Bromophenoxy)methoxy]phenyl}formamide](/img/structure/B8589203.png)
![tert-butyl N-[1-(methoxymethyl)cyclopropyl]sulfonylcarbamate](/img/structure/B8589211.png)
![5,7-Dichlorothiazolo[4,5-d]pyrimidin-2(3H)-one](/img/structure/B8589225.png)
![1-(4H-[1,2,4]Triazol-3-yl)-cyclopropylamine](/img/structure/B8589236.png)

![(2S)-N-[3-(Trifluoromethyl)-4-cyanophenyl]-2-methyloxirane-2alpha-carboxamide](/img/structure/B8589257.png)
![N-[2-Fluoro-3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-amine](/img/structure/B8589264.png)
